2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide
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Overview
Description
2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide is an organic compound that belongs to the class of acetamides It features a chloro group, a methylsulfonyl group, and a benzyl group attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide typically involves the reaction of 3-(methylsulfonyl)benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets. The benzyl group can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-(methylsulfonyl)phenyl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.
2-Chloro-N-(3-(methylsulfonyl)benzyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
2-Chloro-N-(3-(methylsulfonyl)benzyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for versatile chemical modifications, while the methylsulfonyl and benzyl groups enhance its solubility, stability, and binding affinity.
Properties
Molecular Formula |
C10H12ClNO3S |
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Molecular Weight |
261.73 g/mol |
IUPAC Name |
2-chloro-N-[(3-methylsulfonylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
VXDVQPJPXASXBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CNC(=O)CCl |
Origin of Product |
United States |
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